molecular formula C16H13NO3 B2739010 N-(4-(furan-3-yl)benzyl)furan-2-carboxamide CAS No. 2034378-44-2

N-(4-(furan-3-yl)benzyl)furan-2-carboxamide

Cat. No.: B2739010
CAS No.: 2034378-44-2
M. Wt: 267.284
InChI Key: XGOZJTRYJJSAGS-UHFFFAOYSA-N
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Description

N-(4-(furan-3-yl)benzyl)furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry. This compound features a furan ring attached to a benzyl group, which is further connected to another furan ring via a carboxamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(furan-3-yl)benzyl)furan-2-carboxamide can be achieved through a multi-step process involving the following key steps:

    Formation of 4-(furan-3-yl)benzylamine: This intermediate can be synthesized by reacting 4-(furan-3-yl)benzaldehyde with an amine source under reductive amination conditions.

    Coupling with Furan-2-carboxylic Acid: The 4-(furan-3-yl)benzylamine is then coupled with furan-2-carboxylic acid using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method utilizes microwave radiation to heat the reaction mixture, leading to faster and more efficient synthesis compared to conventional heating methods .

Chemical Reactions Analysis

Types of Reactions

N-(4-(furan-3-yl)benzyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the furan rings, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups in the presence of a catalyst.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

N-(4-(furan-3-yl)benzyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(furan-3-yl)benzyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)furan-2-carboxamide: Similar structure but with a different substitution pattern on the furan ring.

    N-(furan-2-ylmethyl)benzamide: Contains a benzamide group instead of a furan-2-carboxamide group.

Uniqueness

N-(4-(furan-3-yl)benzyl)furan-2-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other furan derivatives .

Properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c18-16(15-2-1-8-20-15)17-10-12-3-5-13(6-4-12)14-7-9-19-11-14/h1-9,11H,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGOZJTRYJJSAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCC2=CC=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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